Home > Products > Screening Compounds P836 > beta-Casomorphin
beta-Casomorphin -

beta-Casomorphin

Catalog Number: EVT-10926674
CAS Number:
Molecular Formula: C28H35N5O5
Molecular Weight: 521.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Casomorphin is a peptide derived from the digestion of beta-casein, a major protein found in cow's milk. It has garnered attention due to its opioid-like properties, acting as an agonist for opioid receptors in the body. The most studied variant is beta-casomorphin-7, which is released during the gastrointestinal digestion of A1 beta-casein, a genetic variant of beta-casein. This peptide has been implicated in various health effects and has sparked interest in its potential role in conditions such as autism and gastrointestinal disorders.

Source

Beta-casomorphins are primarily sourced from bovine milk, specifically from the digestion of beta-casein. The two main genetic variants of beta-casein, A1 and A2, differ significantly in their ability to produce beta-casomorphins upon digestion. A1 beta-casein releases beta-casomorphin-7, while A2 beta-casein does not produce this peptide due to a single amino acid difference at position 67—proline in A2 versus histidine in A1 .

Classification

Beta-casomorphins belong to a class of bioactive peptides known as casomorphins, which are derived from casein proteins. They are classified as exogenous peptides due to their origin from dietary sources and their ability to interact with the body’s opioid receptors .

Synthesis Analysis

Methods

The synthesis of beta-casomorphins occurs primarily through enzymatic digestion of casein proteins. Various methods have been employed to study the generation of these peptides:

  • In vitro Digestion: This method typically involves using digestive enzymes such as pepsin and pancreatin to simulate gastrointestinal digestion. For instance, a study demonstrated that beta-casomorphin-7 could be generated from bovine casein using this approach .
  • Ex Vivo Studies: These studies analyze the digestion process using samples taken from living organisms, allowing for the observation of peptide release under physiological conditions .

Technical Details

The enzymatic breakdown involves multiple steps where proteolytic enzymes cleave the peptide bonds within casein molecules, leading to the release of smaller peptides, including beta-casomorphins. The efficiency of this process can be influenced by factors such as enzyme concentration, temperature, and pH levels during digestion.

Molecular Structure Analysis

Structure

Beta-casomorphins are characterized by their specific amino acid sequences derived from casein. For example, beta-casomorphin-7 has the sequence Tyr-Pro-Phe-Pro-Gly-Leu-Thr . Its structure allows it to mimic natural opioids, facilitating its interaction with opioid receptors.

Data

The molecular weight of beta-casomorphin-7 is approximately 835 Da. Its structure includes aromatic (tyrosine) and hydrophobic (proline) residues that contribute to its biological activity and receptor binding capabilities .

Chemical Reactions Analysis

Reactions

Beta-casomorphins undergo various chemical reactions during digestion and metabolism:

  • Proteolytic Cleavage: The primary reaction involves the cleavage of peptide bonds by digestive enzymes, releasing beta-casomorphins from casein.
  • Binding Reactions: Once released, these peptides can bind to opioid receptors in the gastrointestinal tract and central nervous system, influencing physiological responses such as pain modulation and gastrointestinal motility .

Technical Details

Research has shown that synthetic analogs of beta-casomorphins can exhibit varying potencies in binding to opioid receptors. For example, modifications to the peptide sequence can enhance resistance to enzymatic degradation while increasing receptor affinity .

Mechanism of Action

Process

Beta-casomorphins exert their effects primarily through interaction with opioid receptors (mu-opioid receptors), which are distributed throughout the gastrointestinal tract and central nervous system. Upon binding:

  • They mimic endogenous opioids, leading to analgesic effects.
  • They modulate gastrointestinal motility by slowing down transit times through their action on gut motility receptors .

Data

Physical and Chemical Properties Analysis

Physical Properties

Beta-casomorphins are typically soluble in water due to their peptide nature. They exhibit stability under physiological pH but may degrade under extreme conditions or prolonged exposure to digestive enzymes.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Approximately 835 Da for beta-casomorphin-7.
  • Amino Acid Composition: Includes hydrophobic and polar amino acids that facilitate receptor binding.
  • Stability: Varies based on structural modifications; certain analogs show increased resistance to proteolysis .
Applications

Scientific Uses

Beta-casomorphins have been explored for various scientific applications:

  • Nutritional Research: Investigating their role in human health, particularly concerning milk consumption and its effects on conditions like autism spectrum disorders.
  • Pharmaceutical Development: Potential uses as analgesics or modulators of gastrointestinal function due to their opioid-like properties.
  • Food Science: Understanding how processing methods affect the release and stability of these peptides during dairy product manufacturing .
Historical Context and Discovery of Beta-Casomorphins

Early Identification of Opioid Peptides in Milk Proteins

The systematic investigation of opioid peptides derived from food proteins commenced in the late 1970s when researchers first demonstrated that enzymatic digestion of milk proteins could yield biologically active fragments with opioid-like activity. This groundbreaking discovery emerged from pharmacological studies utilizing isolated guinea pig ileum preparations, a standard bioassay system for detecting opioid activity. Researchers observed that certain peptide fractions from casein digests could inhibit electrically-induced contractions of intestinal tissue—an effect reversible by naloxone, the classic opioid receptor antagonist [1] [4].

Beta-casein was subsequently identified as the primary precursor of these opioid peptides. In 1979, Brantl and colleagues isolated the first exogenous opioid peptide from a commercial casein peptone and named it "beta-casomorphin" to reflect its origin (beta-casein) and morphine-like activity. This heptapeptide fragment (Tyr-Pro-Phe-Pro-Gly-Pro-Ile) corresponded to amino acid positions 60-66 of bovine beta-casein and demonstrated significant opioid receptor binding affinity [1] [7]. This discovery represented a paradigm shift in nutritional biochemistry, revealing for the first time that bioactive peptides could be liberated not only from specific precursor proteins but also from common dietary proteins through routine enzymatic processes [1].

A critical structural observation from these early studies was the replacement of the Gly-Gly sequence found in endogenous opioid peptides (enkephalins) with Pro residues. This substitution conferred unusual resistance to gastrointestinal protease degradation, explaining the peptide's potential persistence during digestion [1] [4]. This structural feature would later become central to understanding beta-casomorphin's physiological significance.

Table 1: Fundamental Properties of Early-Identified Beta-Casomorphins

PeptideAmino Acid SequencePrecursor PositionDiscovery YearKey Properties
Beta-casomorphin-7Tyr-Pro-Phe-Pro-Gly-Pro-Ileβ-casein(60-66)1979First identified beta-casomorphin; μ-opioid receptor ligand
Beta-casomorphin-5Tyr-Pro-Phe-Pro-Glyβ-casein(60-64)19815-fold greater potency than BCM-7
MorphiceptinTyr-Pro-Phe-Pro-NH₂Synthetic derivative1982First selective μ-opioid peptide ligand

Chronological Evolution of Beta-Casomorphin Research

Research into beta-casomorphins evolved through distinct methodological phases that expanded understanding of their formation, variability, and detection. The 1980s witnessed significant advances in elucidating the enzymatic pathways responsible for beta-casomorphin liberation. Critical work demonstrated that the release of beta-casomorphin-7 from beta-casein depended on specific proteolytic enzymes: pancreatic elastase cleaved the Val59-Tyr60 bond at the N-terminus, while leucine aminopeptidase acted at the C-terminal Ile66-His67 bond. Crucially, researchers established that efficient liberation only occurred from beta-casein genetic variants containing histidine at position 67 (A1-type variants), whereas variants with proline at this position (A2-type) resisted cleavage at this site [1] [2].

The 1990s brought analytical chemistry innovations that enabled more precise detection and quantification. High-performance liquid chromatography (HPLC) coupled with ultraviolet-visible (UV-Vis) detection became the standard method for identifying beta-casomorphins in dairy products and digests. Researchers consistently detected these peptides in raw cow's milk, human milk, and various cheeses, but notably not in commercial yogurts, suggesting microbial degradation during fermentation [2]. This era also saw the development of enzyme-linked immunosorbent assays (ELISA), which provided greater sensitivity for detecting low concentrations in complex matrices [2].

The 21st century has been characterized by sophisticated mass spectrometry applications and molecular biology approaches. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) emerged as the gold standard for unambiguous identification and quantification, revealing previously undetectable beta-casomorphin isoforms and metabolites [2] [6]. Concurrently, genetic studies elucidated the polymorphism underlying beta-casein variants, explaining differential beta-casomorphin release from A1 versus A2 milk types. Population studies further revealed substantial variation in beta-casein variant frequencies across cattle breeds worldwide [3] [9].

Table 2: Key Methodological Advances in Beta-Casomorphin Research

Time PeriodAnalytical ApproachesMajor Research Findings
1979-1989Guinea pig ileum bioassay; RadioimmunoassayInitial isolation and pharmacological characterization; Identification of beta-casomorphin-7 as μ-opioid agonist; Discovery of enzymatic release pathways
1990-1999HPLC-UV; ELISA; In vitro digestion modelsDetection in dairy products; Differential release from genetic variants; Absence in fermented dairy; Development of immunoassays
2000-PresentLC-MS/MS; Genetic sequencing; Molecular modelingHigh-sensitivity quantification; Genetic basis of variant expression; Structural characterization of isoforms; Receptor binding studies

Key Milestones in Structural Characterization of Beta-Casomorphin Isoforms

The structural characterization of beta-casomorphin isoforms represents a cornerstone in understanding their structure-activity relationships. Following the identification of beta-casomorphin-7, researchers systematically investigated shorter and longer chain fragments. Treatment of beta-casomorphin-7 with carboxypeptidase Y yielded beta-casomorphin-5 (Tyr-Pro-Phe-Pro-Gly), which surprisingly demonstrated approximately five-fold greater opioid potency than the original heptapeptide [1]. This unexpected structure-activity relationship prompted investigations into the role of the C-terminal sequence in receptor binding affinity.

A particularly significant milestone emerged from synthetic chemistry approaches: researchers created beta-casomorphin-4 amide (Tyr-Pro-Phe-Pro-NH₂), initially as a theoretical construct before isolating it from gastrointestinal digests. This tetrapeptide amide, named morphiceptin, became historically important as the first identified peptidic ligand selective for μ-opioid receptors [1] [4]. The structural similarity between morphiceptin and subsequently discovered endogenous endomorphins (I: Tyr-Pro-Trp-Phe-NH₂; II: Tyr-Pro-Phe-Phe-NH₂) suggested evolutionary parallels between dietary-derived and endogenous opioid systems [1].

Extension of the peptide chain revealed diminishing opioid activity. Beta-casomorphin-9 (Tyr-Pro-Phe-Pro-Gly-Pro-Ile-Pro-Asn), released from A2 beta-casein variants where cleavage at position 67 is hindered, demonstrated significantly weaker opioid activity compared to beta-casomorphin-7 [1] [2]. Similarly, beta-casomorphin-13 and beta-casomorphin-21 exhibited progressively reduced receptor affinity, establishing that the core bioactive sequence resides within the first five amino acids [1].

Structural characterization also extended to bovine beta-casein fragments beyond the classic beta-casomorphin sequence. Neocasomorphin (Tyr-Pro-Val-Glu-Pro-Phe), corresponding to beta-casein(114-119), was isolated from enzymatic digests and demonstrated mucin-upregulating activity in intestinal goblet cells [1]. Additionally, synthetic fragments of human beta-casein (Tyr-Gly-Phe-Leu-Pro corresponding to residues 41-45, and Tyr-Pro-Ser-Phe corresponding to residues 59-62 amidated) showed measurable opioid activities, highlighting structural conservation across species despite sequence variations [1].

Table 3: Structural and Functional Characteristics of Beta-Casomorphin Isoforms

IsoformAmino Acid SequenceMolecular Weight (g/mol)Receptor SpecificityRelative Potency
Beta-casomorphin-4 (Morphiceptin)Tyr-Pro-Phe-Pro-NH₂523.6μ-selective++++
Beta-casomorphin-5Tyr-Pro-Phe-Pro-Gly579.6μ-preferring++++
Beta-casomorphin-7Tyr-Pro-Phe-Pro-Gly-Pro-Ile789.9μ-preferring+++
Beta-casomorphin-9Tyr-Pro-Phe-Pro-Gly-Pro-Ile-Pro-Asn1015.1μ-preferring+
NeocasomorphinTyr-Pro-Val-Glu-Pro-Phe783.9Not fully characterized++
Human beta-casomorphin-5Tyr-Pro-Phe-Val-Glu664.7μ-preferring++

The structural hallmark of all beta-casomorphins is the N-terminal Tyr-Pro-Phe motif, essential for opioid receptor binding. This signature sequence is remarkably conserved across mammalian species despite variations in the full beta-casein sequence. The presence of proline residues at positions 2 and 4 creates structural rigidity through the creation of β-turns, which appears critical for receptor interaction [5] [8]. X-ray crystallography and nuclear magnetic resonance (NMR) studies later confirmed that these structural features facilitate docking at the μ-opioid receptor binding pocket, with the phenolic hydroxyl group of tyrosine forming a critical hydrogen bond with transmembrane domain residues [5].

The comprehensive structural elucidation of beta-casomorphin isoforms has provided the foundation for understanding their potential physiological roles and has facilitated the development of highly specific analytical methods for their detection in complex biological matrices. These structural insights continue to inform ongoing research into the pharmacokinetics and pharmacodynamics of milk-derived opioid peptides [2] [6].

Properties

Product Name

beta-Casomorphin

IUPAC Name

1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C28H35N5O5

Molecular Weight

521.6 g/mol

InChI

InChI=1S/C28H35N5O5/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36)

InChI Key

LSQXZIUREIDSHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.